1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride
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Description
1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride is a chemical compound with the CAS Number: 1332586-91-0. It has a molecular weight of 186.64 . The compound is a purple solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O.ClH/c11-8-4-1-3-7-9-5-2-6-10(7)8;/h1,3-4,9H,2,5-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a purple solid . It has a molecular weight of 186.64 and is stored at temperatures between 0-5°C . The InChI code is 1S/C8H10N2O.ClH/c11-8-4-1-3-7-9-5-2-6-10(7)8;/h1,3-4,9H,2,5-6H2;1H .Scientific Research Applications
Antimicrobial Agent
Pyrimidine derivatives, including our compound of interest, have been reported to exhibit antimicrobial properties . Research has shown that certain modifications to the pyrimidine ring can lead to compounds that are effective against a range of microbial pathogens. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Research
The pyrimidine core is also known to play a role in antiviral activity . Scientists are exploring derivatives of 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride as potential treatments for viral infections. This research is particularly relevant given the ongoing need for novel antiviral drugs.
Cancer Therapeutics
Pyrimidine derivatives have been identified as potential antitumor agents . The compound’s ability to interfere with cell proliferation makes it a candidate for cancer treatment research. Studies are ongoing to determine its efficacy and safety in oncology.
Anti-Fibrosis Activity
Recent studies have highlighted the anti-fibrotic activities of pyrimidine derivatives . These compounds can inhibit the expression of collagen and other fibrotic markers, making them promising for the treatment of fibrotic diseases.
Atherosclerosis Treatment
The compound has been linked to the treatment of atherosclerosis . By affecting cellular mechanisms involved in artery plaque formation, derivatives of our compound could lead to new therapies for this cardiovascular disease.
Hypoglycemic Effects
Research indicates that pyrimidine derivatives can exhibit hypoglycemic activity , which is beneficial for managing diabetes. The compound could be used to develop new medications that help control blood sugar levels.
Synthesis of Biologically Active Molecules
This compound serves as a starting material for synthesizing a variety of biologically active molecules . Its versatility in chemical reactions allows for the creation of numerous derivatives with potential therapeutic applications.
Chemical Biology and Medicinal Chemistry
In chemical biology and medicinal chemistry, the compound is used to construct libraries of novel heterocyclic compounds with potential biological activities . It’s a key building block in the design of new drugs and the study of their interactions with biological systems.
properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-4-1-3-7-9-5-2-6-10(7)8;/h1,3-4,9H,2,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBDHFUWJLGSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724467 |
Source
|
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332586-91-0 |
Source
|
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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